molecular formula C8H7N5O2S B14018648 Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 75464-89-0

Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B14018648
CAS No.: 75464-89-0
M. Wt: 237.24 g/mol
InChI Key: LWMMNQZYZIXZCW-UHFFFAOYSA-N
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Description

Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a heterocyclic compound that combines the structural features of both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thioimidazole compound. The reaction conditions often require the presence of a base, such as sodium hydroxide, and may be carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its combined structural features of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

75464-89-0

Molecular Formula

C8H7N5O2S

Molecular Weight

237.24 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine

InChI

InChI=1S/C8H7N5O2S/c1-12-5-11-6(13(14)15)7(12)16-8-9-3-2-4-10-8/h2-5H,1H3

InChI Key

LWMMNQZYZIXZCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC2=NC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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